

The Cyclobutane Motif: A Strained Ring at the Heart of Synthetic Innovation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 3-hydroxycyclobutanecarboxylate
Cat. No.:	B176631

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has long captivated the attention of organic chemists. Initially perceived as a mere curiosity due to its inherent ring strain, it has emerged as a versatile and powerful building block in modern organic synthesis. Its unique conformational properties and reactivity have been ingeniously exploited to construct complex molecular architectures, ranging from life-saving pharmaceuticals to innovative materials. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies associated with cyclobutane derivatives. We will delve into the causality behind experimental choices in their synthesis, from seminal early discoveries to the latest advancements in catalytic and stereoselective methods. Detailed experimental protocols, mechanistic insights, and applications in drug discovery and materials science are presented to equip researchers with the knowledge to harness the synthetic potential of this strained yet remarkably useful scaffold.

A Historical Perspective: From a Chemical Oddity to a Synthetic Cornerstone

The journey of cyclobutane chemistry began over a century ago, a period marked by burgeoning interest in the synthesis of cyclic compounds. While five- and six-membered rings

were readily accessible, the existence of smaller, more strained rings was a topic of considerable debate.

The first successful synthesis of a cyclobutane derivative was achieved by William Perkin, Jr. in the 1880s, a landmark that demonstrated the feasibility of constructing these four-membered rings.^[1] However, it was the pioneering work of Richard Willstätter and James Bruce in 1907 that marked the definitive isolation of the parent cyclobutane.^[2] They accomplished this feat through the hydrogenation of cyclobutene in the presence of a nickel catalyst.^[2] This discovery opened the door to a deeper exploration of the chemistry of these strained systems.

Early forays into cyclobutane synthesis were often arduous, but the allure of their unique reactivity spurred further investigation. A pivotal moment in the history of cyclobutane synthesis was the discovery of the [2+2] photocycloaddition. The first documented example of such a reaction was the photodimerization of thymoquinone in sunlight, reported by Liebermann in 1877.^[3] This reaction, where two alkene moieties combine to form a cyclobutane ring upon exposure to light, would become a cornerstone of cyclobutane synthesis.^[4]

The inherent ring strain of cyclobutanes, approximately 26.3 kcal/mol, is a defining feature that dictates their reactivity.^[5] This strain arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions.^[6] Rather than being a liability, chemists have learned to harness this strain to drive a variety of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions, making cyclobutane derivatives versatile synthetic intermediates.^{[7][8]}

The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is arguably the most powerful and widely employed method for the construction of cyclobutane rings. This reaction involves the union of two unsaturated components, typically alkenes, to form a four-membered ring.^[9] The feasibility and stereochemical outcome of this reaction are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. A concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.^[9] This has led to the development of three major strategies to effect this transformation: photochemical, thermal, and metal-catalyzed cycloadditions.

Photochemical [2+2] Cycloaddition: Harnessing the Power of Light

Photochemical [2+2] cycloaddition is the most common method for synthesizing cyclobutanes.
[\[9\]](#) This reaction is typically initiated by the photoexcitation of one of the alkene components, leading to the formation of a reactive excited state that can then undergo cycloaddition with a ground-state alkene.
[\[4\]](#)

Mechanism: The mechanism of a photochemical [2+2] cycloaddition often proceeds through a stepwise pathway involving a 1,4-diradical intermediate.
[\[10\]](#) The process can be broken down into the following key steps:

- **Photoexcitation:** An alkene absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This initially forms a short-lived singlet excited state (S_1).
- **Intersystem Crossing (ISC):** The singlet excited state can undergo intersystem crossing to a longer-lived triplet excited state (T_1). The photochemistry of many enones, for instance, is dominated by the reactivity of this triplet state.
[\[10\]](#)
[\[11\]](#)
- **Bimolecular Reaction:** The excited-state alkene (either singlet or triplet) interacts with a ground-state alkene to form a 1,4-diradical intermediate.
- **Cyclization:** The diradical intermediate undergoes ring closure to form the stable cyclobutane ring.

The stereochemical outcome of the reaction is often dependent on whether it proceeds through a singlet or triplet pathway. Singlet-state reactions are often stereospecific, while triplet-state reactions can be non-stereospecific due to the longer lifetime of the diradical intermediate, which allows for bond rotation.

Experimental Protocol 1: Photochemical [2+2] Cycloaddition of an N-Alkyl Maleimide with an Alkene
[\[9\]](#)

- **Materials:**
 - N-Alkyl Maleimide (1.0 equiv., 0.20 mmol)

- Alkene (2.0 equiv., 0.40 mmol)
- Dichloromethane (CH_2Cl_2), 2.0 mL
- Glass vial with a rubber septum
- Argon source
- UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
- Magnetic stirrer

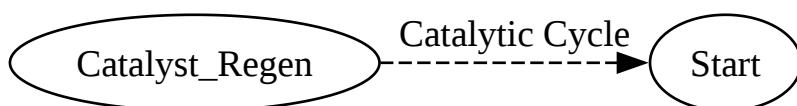
- Procedure:
 - To a glass vial, add the N-alkyl maleimide and the alkene.
 - Add dichloromethane to the vial.
 - Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.
 - Place the reaction mixture under the UVA LED lamp and irradiate with stirring for 16–70 hours at room temperature.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

Metal-Catalyzed [2+2] Cycloaddition: A Thermal Alternative

While thermally initiated concerted [2+2] cycloadditions are generally forbidden, transition metal catalysts can provide an alternative reaction pathway that circumvents this orbital symmetry restriction.^[9] These reactions offer the advantage of proceeding under milder, thermal conditions and can often be highly stereoselective. A variety of transition metals, including

nickel, copper, rhodium, and iron, have been shown to catalyze [2+2] cycloadditions.[\[4\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mechanism of Nickel-Catalyzed [2+2] Cycloaddition: A common mechanistic pathway for nickel-catalyzed [2+2] cycloaddition involves the formation of a nickelacyclopentane intermediate.


- Oxidative Cyclization: A low-valent nickel(0) catalyst reacts with two alkene molecules in an oxidative cyclization step to form a nickelacyclopentane intermediate.
- Reductive Elimination: The nickelacyclopentane intermediate then undergoes reductive elimination to form the cyclobutane product and regenerate the active nickel(0) catalyst.

The nature of the ligands on the nickel catalyst plays a crucial role in determining the efficiency and selectivity of the reaction.

Experimental Protocol 2: Nickel-Catalyzed Intermolecular [2+2] Cycloaddition of a Conjugated Enyne with an Alkene[\[4\]](#)

- Materials:
 - Conjugated Enyne (1.0 equiv.)
 - Alkene (1.2 equiv.)
 - $\text{Ni}(\text{cod})_2$ (5 mol%)
 - IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (5 mol%)
 - Dioxane
 - Schlenk flask
 - Magnetic stirrer
- Procedure:
 - To a Schlenk flask under an inert atmosphere, add $\text{Ni}(\text{cod})_2$ and IPr.

- Add dioxane and stir the mixture at room temperature for 10 minutes.
- Add the conjugated enyne and the alkene to the reaction mixture.
- Heat the reaction mixture to 80 °C and stir for 5 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclobutene product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for metal-catalyzed [2+2] cycloaddition.

Alternative Routes to the Four-Membered Ring: Ring Expansion and Contraction Reactions

Beyond [2+2] cycloadditions, ring expansion and ring contraction reactions provide powerful and often complementary strategies for the synthesis of cyclobutane derivatives.^[8] These methods typically involve the rearrangement of a pre-existing ring system, allowing for the construction of highly functionalized and stereochemically complex cyclobutanes.

Ring Expansion: Building Up to a Cyclobutane

Ring expansion reactions offer a route to cyclobutanes from readily available three-membered rings, most commonly cyclopropanes. These reactions are often driven by the release of ring strain.

Demjanov and Tiffeneau-Demjanov Ring Expansions: The Demjanov rearrangement involves the treatment of an aminomethylcycloalkane with nitrous acid to generate a diazonium ion.^[16]

[17][18] Subsequent loss of nitrogen gas produces a carbocation that can undergo a 1,2-alkyl shift, leading to a ring-expanded alcohol.[19] The Tiffeneau-Demjanov rearrangement is a related reaction that starts with a 1-aminomethyl-cycloalkanol and provides a ring-expanded ketone.[11]

Experimental Protocol 3: Tiffeneau-Demjanov Ring Expansion of a 1-Aminomethyl-cyclopropanol

- Materials:

- 1-Aminomethyl-cyclopropanol
- Sodium nitrite (NaNO_2)
- Aqueous acetic acid
- Ice bath
- Round-bottom flask
- Magnetic stirrer

- Procedure:

- Dissolve the 1-aminomethyl-cyclopropanol in aqueous acetic acid in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water to the cooled solution with vigorous stirring.
- Continue stirring at 0 °C for 1-2 hours after the addition is complete.
- Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude cyclobutanone product by distillation or column chromatography.

Ring Contraction: Paring Down to a Cyclobutane

Ring contraction reactions provide a means to synthesize cyclobutanes from larger, five-membered ring precursors. These reactions often involve the extrusion of a small molecule, such as nitrogen or carbon monoxide.

Wolff Rearrangement: The Wolff rearrangement is a powerful reaction for the ring contraction of cyclic α -diazoketones.^{[20][21]} Photochemical or thermal decomposition of the α -diazoketone generates a carbene, which then undergoes a 1,2-acyl shift to form a ketene. This ketene can then be trapped by a nucleophile to yield a carboxylic acid derivative with a contracted ring.^{[20][22]}

Favorskii Rearrangement: The Favorskii rearrangement of cyclic α -halo ketones in the presence of a base can also lead to ring-contracted carboxylic acid derivatives.^{[20][23]} The reaction is thought to proceed through a cyclopropanone intermediate.^[23]

Experimental Protocol 4: Photochemical Wolff Rearrangement for Cyclobutane Synthesis^[24]

- Materials:

- Cyclic α -diazoketone (e.g., 2-diazocyclopentanone)
- Methanol (as solvent and nucleophile)
- Quartz reaction vessel
- UV photoreactor (e.g., medium-pressure mercury lamp)
- Nitrogen or argon source

- Procedure:

- Dissolve the cyclic α -diazoketone in methanol in a quartz reaction vessel.

- Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
- Irradiate the solution in the photoreactor with cooling to maintain a low temperature.
- Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the diazo stretch).
- Upon completion, remove the solvent under reduced pressure.
- Purify the resulting methyl cyclobutanecarboxylate product by distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: Overview of ring expansion and contraction strategies for cyclobutane synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the cyclobutane core makes it an attractive scaffold for the design of pharmacologically active molecules.^[7] Incorporation of a cyclobutane moiety can impart several favorable properties, including:

- Conformational Constraint: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.^{[3][25]}
- Metabolic Stability: The sp^3 -rich nature of the cyclobutane ring can improve the metabolic stability of a drug candidate by blocking sites of metabolism.^[26]
- Improved Physicochemical Properties: The introduction of a cyclobutane ring can modulate properties such as solubility and lipophilicity.^[5]

A number of approved drugs and clinical candidates feature a cyclobutane ring, highlighting its importance in modern drug discovery.^{[3][8]}

Case Study 1: Carboplatin

Carboplatin is a platinum-based anticancer drug that is widely used in the treatment of various cancers, including ovarian, lung, and testicular cancer.[26][27] It is a second-generation platinum drug that was developed to overcome the severe side effects, particularly nephrotoxicity, associated with its predecessor, cisplatin.[25] The key structural difference between carboplatin and cisplatin is the replacement of the two chloride ligands with a bidentate cyclobutane-1,1-dicarboxylate ligand.[12]

Synthesis of Carboplatin: The synthesis of carboplatin typically involves the reaction of cisplatin with a silver salt of cyclobutane-1,1-dicarboxylic acid.[12] A more recent method involves the reaction of cis-diiododiammineplatinum(II) with mercury(I) 1,1-cyclobutanedicarboxylate.[28]

Case Study 2: Boceprevir

Boceprevir is a protease inhibitor that was approved for the treatment of hepatitis C.[2][3] A key structural feature of boceprevir is a bicyclo[3.1.0]proline moiety, which contains a fused cyclopropane and pyrrolidine ring system.[7][29] While not a simple cyclobutane, its synthesis often involves principles of strained ring chemistry. The constrained conformation of this bicyclic system is crucial for its potent inhibitory activity against the hepatitis C virus NS3/4A protease.[29][30]

The Cyclobutane Motif in Materials Science

The unique structural and chemical properties of cyclobutane derivatives have also found applications in the field of materials science.[3] The inherent strain of the cyclobutane ring can be harnessed to create materials with novel properties.

Stress-Responsive Polymers: Polymers containing cyclobutane units in their backbone can exhibit stress-responsive behavior.[27][30][31][32] Under mechanical stress, the cyclobutane ring can undergo a [2+2] cycloreversion, leading to a change in the polymer's properties.[27][31][32] This principle has been used to develop self-healing materials and polymers that change color or fluorescence in response to mechanical force.

Polyester Synthesis: Cyclobutane diols and diacids can be used as monomers in the synthesis of polyesters.[33][34] The rigid and puckered nature of the cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers.[33] For example, polyesters

derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) are known for their high glass transition temperatures, toughness, and chemical resistance.[35]

Table 1: Comparison of Key Synthetic Methods for Cyclobutane Derivatives

Method	Key Features	Advantages	Disadvantages
Photochemical [2+2] Cycloaddition	Utilizes light energy to drive the reaction. Often proceeds via a diradical intermediate.	Mild reaction conditions. Access to a wide range of structurally diverse cyclobutanes.	Can lead to a mixture of stereoisomers. Requires specialized photochemical equipment.
Metal-Catalyzed [2+2] Cycloaddition	Employs transition metal catalysts (e.g., Ni, Cu, Rh, Fe). Proceeds under thermal conditions.	High stereoselectivity and regioselectivity. Milder than thermal cycloadditions.	Catalyst can be expensive and sensitive to air and moisture.
Ring Expansion Reactions	Forms cyclobutanes from smaller rings (e.g., cyclopropanes). Driven by release of ring strain.	Access to functionalized cyclobutanes. Can be highly stereospecific.	Limited by the availability of the starting cyclopropane precursors.
Ring Contraction Reactions	Forms cyclobutanes from larger rings (e.g., cyclopentanes). Often involves extrusion of a small molecule.	Provides access to highly substituted cyclobutanes.	Can require harsh reaction conditions. May have limited substrate scope.

Conclusion and Future Outlook

The journey of the cyclobutane ring, from a strained curiosity to a central building block in synthesis, is a testament to the ingenuity of organic chemists. The development of a diverse arsenal of synthetic methods, from the classic photochemical [2+2] cycloaddition to modern catalytic and stereoselective transformations, has unlocked the immense potential of this four-membered ring. The ability to precisely control the stereochemistry of multiple contiguous

centers on the cyclobutane scaffold has been a particularly significant advancement, enabling the synthesis of complex natural products and rationally designed pharmaceuticals.

Looking ahead, the field of cyclobutane chemistry is poised for continued innovation. The development of new and more efficient catalytic systems for [2+2] cycloadditions, particularly those that are enantioselective and utilize earth-abundant metals, will remain a key area of research. Furthermore, the exploration of novel ring expansion and contraction methodologies will undoubtedly lead to new and creative approaches for accessing complex cyclobutane architectures.

In the realms of drug discovery and materials science, the unique properties of the cyclobutane motif will continue to be exploited. The design of new therapeutic agents that leverage the conformational rigidity and metabolic stability of the cyclobutane ring is an active area of investigation. In materials science, the development of new polymers and functional materials with precisely controlled properties, enabled by the incorporation of cyclobutane units, holds great promise for a wide range of applications. The humble cyclobutane, once a symbol of molecular strain, has firmly established itself as a powerful and versatile tool for innovation at the frontiers of chemical synthesis.

References

- Bruce, J., & Willstätter, R. (1907). Über die Hydrierung des Cyclobutens. Berichte der deutschen chemischen Gesellschaft, 40(3), 390-395. [\[Link\]](#)
- Deshpande, R. P., & Puranik, V. G. (2020). CARBOPLATIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Ribas, X., & Jackson, A. W. (2013). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Journal of the American Chemical Society, 135(36), 13418-13429. [\[Link\]](#)
- Ribas, X., & Jackson, A. W. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(36), 13418-13429. [\[Link\]](#)
- Wikipedia. (n.d.). Enone–alkene cycloadditions. [\[Link\]](#)
- JBUON. (2015).
- ResearchGate. (n.d.). Structure activity synthesis of boceprevir. [\[Link\]](#)
- de Nanteuil, F., & Waser, J. (2013). Iron-Catalyzed Synthesis of Conformationally Restricted Bicyclic N-Heterocycles via [2+2]-Cycloaddition: Exploring Ring Expansion, Mechanistic Insights and Challenges. Angewandte Chemie International Edition, 52(34), 9009-9013. [\[Link\]](#)

- Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. *Chemical Society Reviews*, 40(7), 3430-3444. [\[Link\]](#)
- Atta-ur-Rahman, & Choudhary, M. I. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. *Current Organic Chemistry*, 15(15), 2628-2648. [\[Link\]](#)
- Chu, Q. R., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. *Polymer Chemistry*, 11(34), 5486-5494. [\[Link\]](#)
- Wang, M., & Lu, P. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. *Organic Chemistry Frontiers*, 7(1), 125-151. [\[Link\]](#)
- de Nanteuil, F., et al. (2023). Synthesis of Cyclobutane-Containing Tricyclic β -Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. **Chemistry – A European Journal*, e202302476. [\[Link\]](#)
- Google Patents. (2009).
- van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. *ChemMedChem*, 17(1), e202100588. [\[Link\]](#)
- Johnstone, T. C., & Lippard, S. J. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. *Inorganic Syntheses*, 36, 159-173. [\[Link\]](#)
- ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [\[Link\]](#)
- Grilo, L. M., et al. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid.
- Jia, Y.-X., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. *Journal of the American Chemical Society*, 134(43), 17966-17976. [\[Link\]](#)
- Radboud Repository. (2022).
- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. *Angewandte Chemie International Edition*, 50(5), 1000-1045. [\[Link\]](#)
- Sarpong, R., & Tantillo, D. J. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. *Journal of the American Chemical Society*, 135(36), 13418-13429. [\[Link\]](#)
- Nishimura, A., Ohashi, M., & Ogoshi, S. (2012). Nickel-Catalyzed Intermolecular [2 + 2] Cycloaddition of Conjugated Enynes with Alkenes. *Journal of the American Chemical Society*, 134(38), 15692-15695. [\[Link\]](#)
- European Patent Office. (2015).
- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. *Chemical Reviews*, 116(17), 9683-9747. [\[Link\]](#)
- Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. *Organic Reactions*, 11, 157-188. [\[Link\]](#)
- ResearchGate. (2025).
- Slideshare. (n.d.). Demjanov rearrangement. [\[Link\]](#)

- ResearchGate. (n.d.). Photochemical Wolff rearrangement enabling cyclobutane cores in natural product synthesis (Gu & Reisman et al. approach). [\[Link\]](#)
- Yoon, T. P., & Ischay, M. A. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. *Journal of the American Chemical Society*, 139(28), 9572-9575. [\[Link\]](#)
- Padwa, A., & Kappe, C. O. (2008). Microwave-Assisted Wolff Rearrangement of Cyclic 2-Diazo-1,3-Diketones: An Eco-compatible Route to α -Carbonylated Cycloalkanones. *The Journal of Organic Chemistry*, 73(24), 9813-9816. [\[Link\]](#)
- Montgomery, J. (2019). Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes. *Angewandte Chemie International Edition*, 58(51), 18444-18448. [\[Link\]](#)
- Macmillan Group. (2001).
- Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. [\[Link\]](#)
- Majek, M., & Filace, F. (2016). Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes.
- Griesbeck, A. G., & Maptue, N. E. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. *Molecules*, 29(24), 5920. [\[Link\]](#)
- Chem-Station. (2014). Wolff Rearrangement. [\[Link\]](#)
- Wikipedia. (n.d.). Favorskii rearrangement. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in enantioselective [2 + 2 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. | Semantic Scholar [semanticscholar.org]
- 11. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. Demjanov rearrangement | PPTX [slideshare.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Wolff-Rearrangement [organic-chemistry.org]
- 21. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Recent advances in [2+2+2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. data.epo.org [data.epo.org]
- 35. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- To cite this document: BenchChem. [The Cyclobutane Motif: A Strained Ring at the Heart of Synthetic Innovation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176631#discovery-and-history-of-cyclobutane-derivatives-in-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com